

Application Notes and Protocols for the Synthesis of 1,3,5-Trimethyladamantane

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Compound of Interest

Compound Name: 1,3,5-Trimethyladamantane

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Introduction

Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, cage-like structure, and lipophilicity. **1,3,5-trimethyladamantane** is a specific alkylated adamantane that can serve as a key intermediate in the synthesis of more complex molecules and as a subject of study in molecular interactions. This document provides a detailed experimental protocol for the synthesis of **1,3,5-trimethyladamantane** via a Lewis acid-catalyzed methylation of 1,3-dimethyladamantane.

Physicochemical Properties

A summary of the key physicochemical properties of **1,3,5-trimethyladamantane** is presented in Table 1.

Table 1: Physicochemical Properties of **1,3,5-Trimethyladamantane**

Property	Value
CAS Number	707-35-7[1][2][3]
Molecular Formula	C ₁₃ H ₂₂ [1][2]
Molecular Weight	178.31 g/mol [1]
Appearance	Clear, colorless oil
Boiling Point	88.0-89.5 °C at 19 Torr
Solubility	Soluble in organic solvents such as chloroform and methanol.

Experimental Protocol: Synthesis of 1,3,5-Trimethyladamantane

This protocol details the synthesis of **1,3,5-trimethyladamantane** from 1,3-dimethyladamantane via a Friedel-Crafts alkylation reaction.

Materials and Reagents:

- 1,3-Dimethyladamantane
- tert-Butyl bromide
- Anhydrous aluminum chloride (AlCl₃)
- Anhydrous dichloromethane (CH₂Cl₂)
- Ice
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)
- Hexane

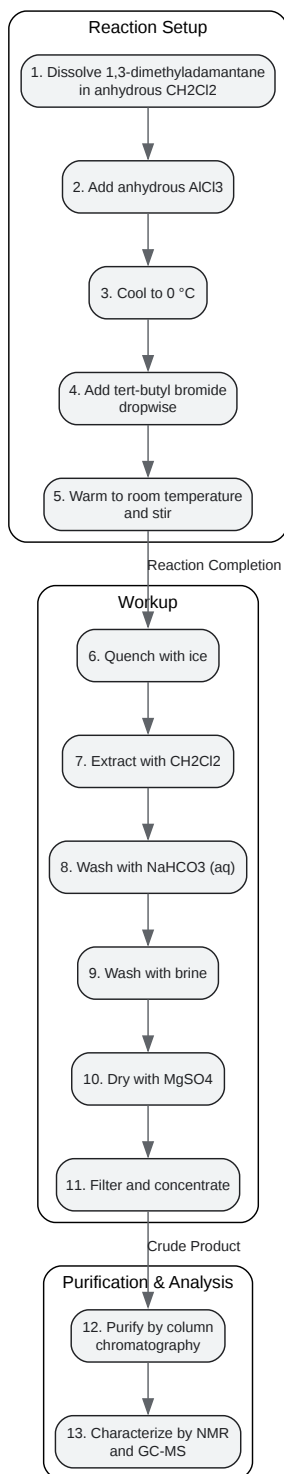
- Silica gel (for column chromatography)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography
- NMR spectrometer
- Gas chromatograph-mass spectrometer (GC-MS)

Experimental Workflow Diagram:

Experimental Workflow for 1,3,5-Trimethyladamantane Synthesis

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **1,3,5-trimethyladamantane**.

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dimethyladamantane (1.0 eq) in anhydrous dichloromethane.
- **Catalyst Addition:** Carefully add anhydrous aluminum chloride (1.2 eq) to the solution in portions.
- **Cooling:** Cool the reaction mixture to 0 °C in an ice bath.
- **Reagent Addition:** Add tert-butyl bromide (1.1 eq) dropwise to the stirred solution over 30 minutes.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by GC-MS.
- **Workup:**
 - Carefully quench the reaction by slowly adding crushed ice to the flask.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
 - Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- **Purification:**
 - Purify the crude product by column chromatography on silica gel using hexane as the eluent.^{[4][5][6]}
 - Collect the fractions containing the desired product and concentrate to yield **1,3,5-trimethyladamantane** as a clear, colorless oil.

Quantitative Data Summary:

Table 2: Reactant and Reagent Quantities

Reactant/Reagent	Molar Ratio	Example Quantity
1,3-Dimethyladamantane	1.0	5.00 g
tert-Butyl bromide	1.1	4.65 g (4.75 mL)
Anhydrous Aluminum Chloride	1.2	4.88 g
Anhydrous Dichloromethane	-	100 mL

Characterization Data

The identity and purity of the synthesized **1,3,5-trimethyladamantane** should be confirmed by spectroscopic methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR (CDCl_3): The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the adamantane cage protons. The methyl protons should appear as a singlet, while the adamantane protons will exhibit complex multiplets.
- ^{13}C NMR (CDCl_3): The carbon NMR spectrum provides a clear fingerprint of the molecule. Expected chemical shifts are summarized in Table 3.[\[1\]](#)

Table 3: Expected ^{13}C NMR Chemical Shifts for **1,3,5-Trimethyladamantane**

Carbon Atom	Expected Chemical Shift (ppm)
Quaternary (C-1, C-3, C-5)	~32-34
Methyl (CH_3)	~29-31
Methylene (CH_2)	~49-51
Methine (CH)	~41-43

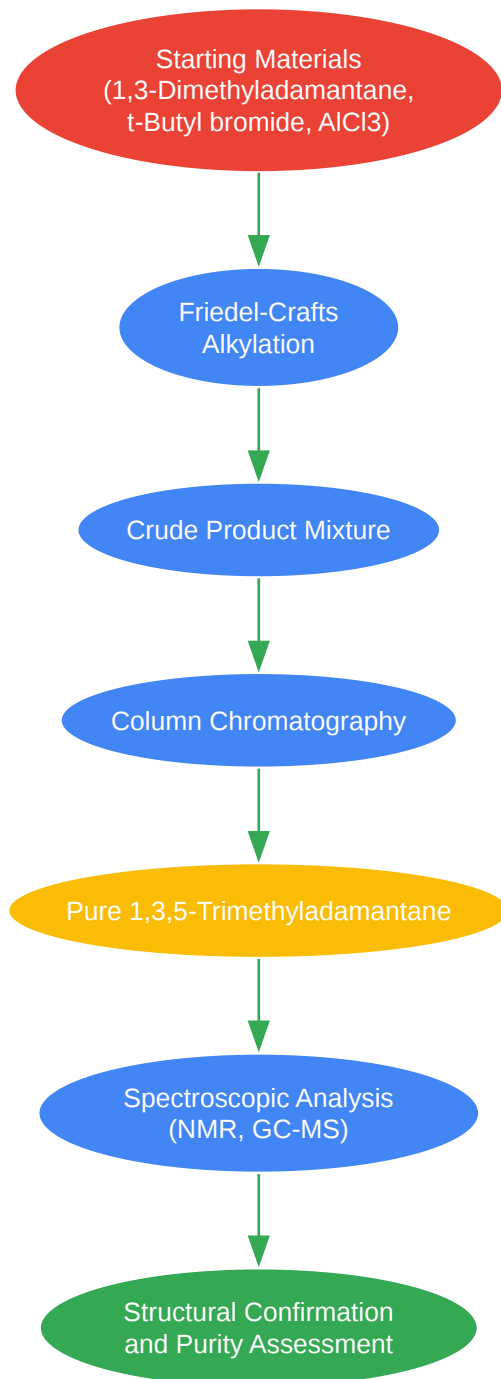
2. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS analysis can be used to determine the purity of the product and confirm its molecular weight. The mass spectrum should show a molecular ion peak (M^+) at $m/z = 178$, corresponding to the molecular weight of **1,3,5-trimethyladamantane**.^{[1][2]}

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical progression from starting materials to the final, characterized product.

Logical Progression of Synthesis and Characterization



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Caption: Logical flow from reactants to the confirmed product.

Conclusion

This protocol provides a detailed method for the synthesis, purification, and characterization of **1,3,5-trimethyladamantane**. Adherence to anhydrous conditions during the reaction setup is crucial for achieving a good yield. The provided characterization data will aid in the verification of the final product. This methodology offers a reliable route for obtaining this valuable adamantane derivative for further research and development applications.

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- To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of 1,3,5-Trimethyladamantane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b123903#experimental-protocol-for-the-synthesis-of-1-3-5-trimethyladamantane]

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